
Benzaldehyde, 2-hydroxy-6-methyl-4-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-hydroxy-6-methyl-4-(phenylmethoxy)- is a chemical compound with the molecular formula C15H14O3 . It is also known as 4-Benzyloxy-2-hydroxy-6-methylbenzaldehyde .
Molecular Structure Analysis
The molecular structure of Benzaldehyde, 2-hydroxy-6-methyl-4-(phenylmethoxy)- consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact mass is 242.09400 .Aplicaciones Científicas De Investigación
Synthesis Processes
Synthetic Improvement
A study by Feng (2002) improved the synthetic process of 3,4,5-trimethoxy benzaldehyde. This involved multiple steps, including reactions with bromine and sodium methylate, indicating a complex synthetic pathway for similar benzaldehyde derivatives (Yangyu Feng, 2002).
Dienophiles in Synthesis
Morrison and Burnell (2001) discussed the synthesis of α-(hydroxymethyl)benzaldehydes using dienophiles in a Diels–Alder process. This highlights the versatility of benzaldehyde derivatives in organic synthesis (Christopher F. Morrison & D. Burnell, 2001).
Alternative Synthetic Procedures
Banerjee, Poon, and Bedoya (2013) outlined an alternative synthesis procedure for a complex organic compound, starting from a commercially available benzaldehyde derivative. This demonstrates the role of benzaldehyde derivatives as precursors in organic synthesis (A. K. Banerjee, P. Poon, & Liadis Bedoya, 2013).
Biomedical and Chemical Sensing Applications
Biocompatible Chemosensors
Dhawa et al. (2020) explored benzaldehyde derivatives as fluorescent chemosensors for pH, differentiating between normal cells and cancer cells. This illustrates the potential biomedical application of benzaldehyde derivatives in diagnostics (Tanumoy Dhawa et al., 2020).
Azo-Benzoic Acids and Their Precursors
The research by Baul et al. (2009) on the structures of azo-benzoic acids and their precursors, including benzaldehydes, indicates the application of these compounds in dye and pigment industries (T. Baul et al., 2009).
Other Applications
Organic Synthesis Linkers
Swayze (1997) investigated electron-rich benzaldehyde derivatives as linkers for solid phase organic synthesis. This use in synthetic chemistry highlights their utility in creating complex molecules (E. Swayze, 1997).
Corrosion Inhibition
Emregül and Hayvalı (2006) studied a Schiff base compound derived from a benzaldehyde for steel corrosion inhibition. This shows an industrial application in materials science (K. C. Emregül & M. Hayvalı, 2006).
Biosynthesis in Bacteria
Pugh et al. (2015) engineered Escherichia coli for renewable production of benzyl alcohol, utilizing a benzaldehyde pathway. This demonstrates the role of benzaldehyde derivatives in biotechnological applications (S. Pugh et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack . This activation is due to the adjacent aromatic ring, which enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .
Biochemical Pathways
Benzylic compounds are known to undergo oxidative degradation, a process usually effected by hot acidic permanganate solutions .
Result of Action
The removal of a benzylic hydrogen results in a smaller energy gain, which requires less energy than removing a ring hydrogen, as the latter destroys the aromaticity of the ring .
Action Environment
The suzuki–miyaura coupling reaction, which involves similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
2-hydroxy-6-methyl-4-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-13(8-15(17)14(11)9-16)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBCZDODQRBPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
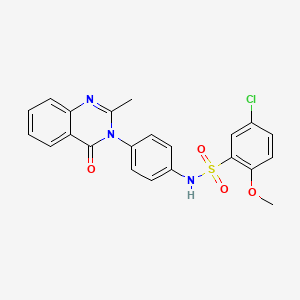



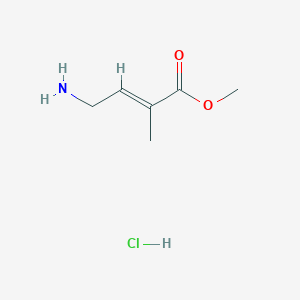

![N-(3-acetamidophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762117.png)
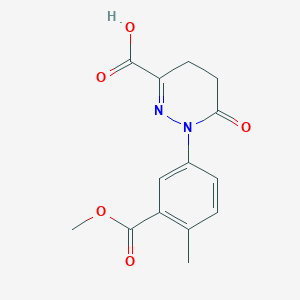

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2762121.png)
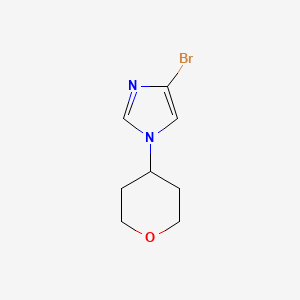
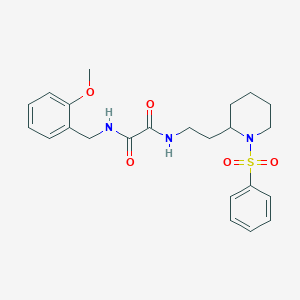

![2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2762127.png)
